molecular formula C11H14Cl2FN3 B1451964 5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride CAS No. 1185561-70-9

5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride

Cat. No. B1451964
M. Wt: 278.15 g/mol
InChI Key: YHSKQXMORAMSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride, also known as FPB, is a highly versatile compound with a wide range of applications in scientific research. It has been used as a model drug to study the mechanism of action of drugs, as well as a biochemical and physiological tool to investigate the effects of drugs on living organisms.

Scientific Research Applications

Chemistry and Properties

5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride is a compound of interest in the field of coordination chemistry due to its structural variability and potential applications. Research has extensively explored the chemistry and properties of compounds containing 1H-benzimidazole, focusing on their preparation, spectroscopic properties, structures, and biological as well as electrochemical activities. These studies suggest areas for further investigation, particularly in discovering unknown analogues of this compound that could have significant applications in various fields including medicinal chemistry and material science (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Drug Design

The therapeutic potential of benzimidazole derivatives, to which 5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride is closely related, has been widely acknowledged in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them integral to the design of new therapeutic agents. Research in this area focuses on synthesizing benzimidazole derivatives that demonstrate enhanced activity and selectivity, aiming to develop compounds with improved pharmacological profiles. This includes investigating the synthesis of benzimidazole hybrids with purine, which could lead to novel anticancer agents with significant therapeutic efficacy (Babbar, Swikriti, & Arora, 2020).

Optoelectronic Materials

Another interesting application of compounds related to 5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride is in the development of optoelectronic materials. Research has shown that incorporating benzimidazole and pyrimidine fragments into π-extended conjugated systems can significantly contribute to the creation of novel materials for use in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. The properties of these materials, such as luminescence and electroluminescence, are crucial for advancements in electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9;;/h3-4,6,9,13H,1-2,5H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSKQXMORAMSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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